molecular formula C25H23N3O6 B265241 N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Numéro de catalogue B265241
Poids moléculaire: 461.5 g/mol
Clé InChI: KLQXVEXCTWOOFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In

Applications De Recherche Scientifique

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been widely used in scientific research as a tool to investigate the role of glutamate transporters in various neurological disorders. For example, N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been used to study the effects of glutamate transporter dysfunction in Alzheimer's disease, where it has been shown to exacerbate amyloid-beta-induced neurotoxicity. N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has also been used to study the role of glutamate transporters in epilepsy, where it has been shown to increase seizure susceptibility in animal models.

Mécanisme D'action

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide exerts its effects by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is responsible for the majority of glutamate uptake in the brain, and its dysfunction has been implicated in a range of neurological disorders. By inhibiting EAAT2, N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide increases the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on glutamate transporters, N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been shown to inhibit the activity of other transporters, such as the serotonin transporter and the dopamine transporter. N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its effects on cognition and behavior.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of glutamate transporters, which allows for precise manipulation of glutamate levels in the brain. N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is also relatively stable and easy to use in experimental settings. However, there are also limitations to the use of N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. For example, N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been shown to have off-target effects on other transporters, which may complicate interpretation of experimental results. Additionally, the effects of N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide on glutamate levels may vary depending on the brain region and experimental conditions.

Orientations Futures

There are several future directions for research on N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which would allow for even more precise manipulation of glutamate levels in the brain. Another area of interest is the use of N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide in combination with other drugs or therapies for the treatment of neurological disorders. Finally, there is a need for further investigation into the long-term effects of N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide on brain function and behavior.

Méthodes De Synthèse

The synthesis of N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to a series of purification steps, such as column chromatography and recrystallization, to obtain the final compound in high purity.

Propriétés

Nom du produit

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Formule moléculaire

C25H23N3O6

Poids moléculaire

461.5 g/mol

Nom IUPAC

N-(2-methoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C25H23N3O6/c1-30-19-12-8-7-11-18(19)26-24(29)16-9-5-6-10-17(16)25-27-23(28-34-25)15-13-20(31-2)22(33-4)21(14-15)32-3/h5-14H,1-4H3,(H,26,29)

Clé InChI

KLQXVEXCTWOOFP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC

SMILES canonique

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.